Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate
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Overview
Description
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a cyanide group, and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyanide Group: The cyanide group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a cyanide ion.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality on the piperidine ring. This is typically done using Boc anhydride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanide group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogens for electrophilic substitution are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate involves its interaction with various molecular targets and pathways. The Boc protecting group helps in stabilizing the compound during chemical reactions, while the cyanide group can participate in nucleophilic reactions. The piperidine ring provides a stable scaffold for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate: Similar compounds include other piperidine derivatives with different substituents, such as
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the Boc protecting group and the cyanide group makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 4-cyano-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-5-20-12(19)17-8-6-14(10-15,7-9-17)16-11(18)21-13(2,3)4/h5-9H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXHCXWBIZRMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C#N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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